(2S,5S)-hexane-2,5-diol
Overview
Description
(2S,5S)-hexane-2,5-diol is a chiral diol with two hydroxyl groups located at the second and fifth positions of a hexane chain. This compound is notable for its stereochemistry, which can significantly influence its chemical behavior and applications. Chiral diols like this compound are valuable in various fields, including organic synthesis and pharmaceuticals, due to their ability to induce chirality in other molecules.
Scientific Research Applications
(2S,5S)-hexane-2,5-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the synthesis of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,5S)-hexane-2,5-diol can be synthesized through several methods. One common approach involves the reduction of (2S,5S)-hexane-2,5-dione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of hexane-2,5-dione using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the diol with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The diol can be further reduced to form hexane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Substitution: Tosyl chloride in pyridine at low temperatures.
Major Products:
Oxidation: Hexane-2,5-dione or hexane-2,5-dial.
Reduction: Hexane.
Substitution: Hexane-2,5-ditosylate.
Mechanism of Action
The mechanism of action of (2S,5S)-hexane-2,5-diol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in the compound’s ability to induce chirality in other molecules. The specific pathways involved depend on the context of its application, such as enzyme-catalyzed reactions or chiral catalysis.
Comparison with Similar Compounds
- (2R,5R)-hexane-2,5-diol
- (2S,5R)-hexane-2,5-diol
- (2R,5S)-hexane-2,5-diol
Comparison: (2S,5S)-hexane-2,5-diol is unique due to its specific stereochemistry, which can result in different reactivity and selectivity compared to its diastereomers and enantiomers. For example, (2R,5R)-hexane-2,5-diol may exhibit different interactions with chiral catalysts or enzymes, leading to variations in the outcomes of chemical reactions.
Properties
IUPAC Name |
(2S,5S)-hexane-2,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426191 | |
Record name | (2S,5S)-2,5-Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34338-96-0 | |
Record name | 2,5-Hexanediol, (2S,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034338960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,5S)-2,5-Hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,5S)-2,5-Hexanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-HEXANEDIOL, (2S,5S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YQ77RD3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the length of the carbon chain in (2S,5S)-hexane-2,5-diol-based diphosphites affect catalyst structure and performance?
A1: Research indicates that the length of the carbon bridge in this compound-derived diphosphites directly influences how the ligand coordinates to the rhodium metal center in the catalyst []. Shorter bridges favor equatorial-axial coordination, while longer bridges, like those derived from this compound, generally prefer a bis-equatorial coordination []. This difference in coordination impacts the catalyst's stability and, consequently, its activity and enantioselectivity in the hydroformylation reaction.
Q2: What role does fluxional behavior play in these this compound-based diphosphite catalysts?
A2: NMR studies have shown that hydridorhodium diphosphite dicarbonyl complexes, including those incorporating this compound, exhibit fluxional behavior in solution [, ]. This means the ligands can rapidly change their coordination mode around the rhodium center. The energy barriers (enthalpies of activation) for these fluxional processes are influenced by the steric bulk of the diphosphite ligand []. Understanding this dynamic behavior is crucial for interpreting catalytic results, as different coordination modes can lead to varying levels of activity and selectivity.
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